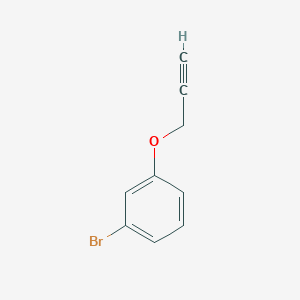

1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Description

Contextual Significance of Bifunctional Aromatic Building Blocks in Organic Chemistry

In organic chemistry, bifunctional molecules are compounds that possess two distinct functional groups. bowen.edu.ng These entities are of immense significance as they serve as foundational building blocks for the modular, bottom-up assembly of complex organic constructs, including metal-organic frameworks and novel drug candidates. alfa-chemistry.com The key advantage of using bifunctional reagents is their ability to participate in sequential, controlled reactions, offering an atom-economic approach to generating chemical complexity while minimizing waste. nih.gov

Aromatic bifunctional building blocks, such as 1-Bromo-3-(prop-2-yn-1-yloxy)benzene, are particularly important. The rigid aromatic core provides a defined scaffold, while the two functional groups act as reactive handles for subsequent chemical transformations. researchgate.net This allows synthetic chemists to introduce different molecular fragments at specific points on the aromatic ring, enabling the systematic construction of target molecules with precise control over their final structure and properties. alfa-chemistry.com

Overview of Strategic Utility and Versatility in Synthetic Design

The strategic value of this compound stems from the orthogonal reactivity of its bromo and propargyl ether moieties. These two groups can typically be reacted selectively under different conditions, making the compound a versatile tool for multistep syntheses.

The aromatic bromine atom serves as a key site for metal-catalyzed cross-coupling reactions. researchgate.net For instance, it can readily participate in Suzuki-Miyaura coupling reactions with various aryl boronic acids to form biaryl structures, which are prevalent in many pharmaceutical compounds and advanced materials. researchgate.net Research on the related compound 4-bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene has demonstrated that the C-Br bond is selectively functionalized in palladium-catalyzed Suzuki reactions, leaving other parts of the molecule, like a C-Cl bond and the propargyl group, intact. researchgate.net

The propargyl ether group contains a terminal alkyne, one of the most versatile functional groups in organic synthesis. semanticscholar.org

Click Chemistry: The terminal alkyne is a perfect substrate for Huisgen 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and high-yield synthesis of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry. semanticscholar.org

Propargylation: The propargyl group itself is a valuable structural motif and a key building block for more complex transformations. nih.govnih.gov

Polymer Synthesis: The thermally reactive nature of the terminal alkyne makes this type of compound a candidate for use as a monomer or an end-capping agent in the synthesis of specialized polymers. semanticscholar.org

A general synthesis for (prop-2-ynyloxy)benzene derivatives involves the reaction of a substituted phenol (B47542) (in this case, 3-bromophenol) with propargyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃) and a solvent such as acetone. semanticscholar.orgplos.org This method is known to produce good yields. plos.org

Interactive Table: Reactivity of Functional Groups

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Aromatic Bromine | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) researchgate.net | Biaryl compounds, substituted benzenes |

| Terminal Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) semanticscholar.org | 1,2,3-Triazole derivatives |

| Terminal Alkyne | Sonogashira Coupling | Aryl-alkyne conjugates |

| Terminal Alkyne | Polymerization semanticscholar.org | Specialized polymers |

Scope of Current Academic Research Initiatives

Current academic research implicitly involving structures like this compound focuses on leveraging its bifunctional nature for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

One major area of investigation is the use of such building blocks in palladium-catalyzed cross-coupling reactions to create complex biaryl derivatives. researchgate.net Studies on analogous compounds show that the Suzuki coupling proceeds with high yields (80-88% in one study), demonstrating the robustness of this synthetic route for generating functionalized biphenyls. researchgate.net Density functional theory (DFT) studies have been employed to understand the selectivity of these reactions, confirming the higher reactivity of the C-Br bond over other potential reaction sites. researchgate.net

Furthermore, the propargyl ether moiety is recognized for its utility in synthesizing heterocyclic compounds. Research highlights the role of (prop-2-ynyloxy)benzene structures as key intermediates in the synthesis of triazoles via click chemistry. semanticscholar.org This line of research is significant as triazole-containing compounds are of great interest for their diverse biological activities. The use of propargyl-containing building blocks also extends to the synthesis of various polymeric materials, including lignin-like polymers, dendrons, and proton exchange membranes for fuel cells. semanticscholar.org These initiatives underscore the compound's role as a versatile platform for accessing a wide range of complex and functionally rich molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOMEMWJZOKRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 1 Bromo 3 Prop 2 Yn 1 Yloxy Benzene

Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring of 1-bromo-3-(prop-2-yn-1-yloxy)benzene serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl, placing aryl bromides in a favorable position of reactivity and stability, making them common starting materials. libretexts.orgillinois.edu

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org In the context of this compound, the aryl bromide can be coupled with various terminal alkynes to generate substituted arylalkynes.

The reaction mechanism involves two interconnected catalytic cycles. libretexts.orgorganic-chemistry.org

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction can be performed under mild conditions, often at room temperature, using a mild base like an amine, which also serves as a solvent. wikipedia.org A variety of palladium sources, such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄, can be used. beilstein-journals.orgsci-hub.se The scope of the reaction is broad, tolerating a range of functional groups on the coupling partner.

| Alkyne Coupling Partner | Palladium Catalyst | Co-catalyst | Base/Solvent | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N/THF | 1-(Phenylethynyl)-3-(prop-2-yn-1-yloxy)benzene |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | 1-((Trimethylsilyl)ethynyl)-3-(prop-2-yn-1-yloxy)benzene |

| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | DIPA/Toluene | 1-(Hex-1-yn-1-yl)-3-(prop-2-yn-1-yloxy)benzene |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 3-(3-(Prop-2-yn-1-yloxy)phenyl)prop-2-yn-1-ol |

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. illinois.edunih.gov This reaction is widely used due to its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids. nih.govrsc.org The aryl bromide of this compound can be coupled with aryl, heteroaryl, alkenyl, and even alkyl boronic acids. nih.gov

The catalytic cycle involves three primary steps:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the Pd(0) catalyst.

A wide range of catalytic systems have been developed to improve the efficiency and scope of the Suzuki reaction. These systems often consist of a palladium precursor, such as Pd(OAc)₂, and a supporting ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC). rsc.orgmdpi.com The choice of ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent is crucial for achieving high yields. organic-chemistry.org

| Boronic Acid/Ester Partner | Catalytic System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-(Prop-2-yn-1-yloxy)-1,1'-biphenyl |

| Furan-3-boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 3-(Furan-3-yl)-1-(prop-2-yn-1-yloxy)benzene |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 1-(Prop-2-yn-1-yloxy)-3-vinylbenzene |

| Cyclohexylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane | 1-Cyclohexyl-3-(prop-2-yn-1-yloxy)benzene |

Heck Coupling: The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base. nih.govlibretexts.org The reaction typically involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and a palladium hydride species. libretexts.org The base regenerates the active catalyst. The substrate scope includes a variety of electron-rich and electron-poor alkenes. researchgate.netmdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. nih.gov It is particularly valuable for forming C(sp³)–C(sp²) bonds. The reaction of this compound with an organozinc reagent would proceed through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. nih.gov The use of specialized ligands can suppress side reactions like β-hydride elimination, improving efficiency. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Expected Product |

| Heck | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | (E)-1-(Prop-2-yn-1-yloxy)-3-styrylbenzene |

| Heck | Methyl acrylate | PdCl₂/PPh₃ | Methyl (E)-3-(3-(prop-2-yn-1-yloxy)phenyl)acrylate |

| Negishi | Isopropylzinc chloride | Pd(dba)₂/CPhos | 1-Isopropyl-3-(prop-2-yn-1-yloxy)benzene |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 3-(Prop-2-yn-1-yloxy)-1,1'-biphenyl |

Beyond the major named reactions, the aryl bromide functionality can participate in other transition-metal-catalyzed transformations. iitg.ac.in These reactions expand the synthetic utility of the starting material for creating more complex molecular architectures. scispace.comrsc.org For instance, palladium-catalyzed cascade reactions, where an initial coupling is followed by an intramolecular cyclization, can be envisioned. nih.govfigshare.com While less common for aryl bromides compared to aryl iodides, C-N and C-O bond-forming reactions like the Buchwald-Hartwig amination could potentially be applied under optimized conditions to replace the bromine with an amine or a different alkoxy group.

For this compound, regioselectivity is inherently controlled, as the cross-coupling reactions occur selectively at the C-Br bond, which is the most reactive site for oxidative addition by the palladium catalyst. illinois.edu

Stereoselectivity becomes a key consideration when the coupling partners themselves possess stereochemical information. For instance, in Heck couplings with monosubstituted alkenes, the trans isomer is typically the major product. libretexts.org In Suzuki and Negishi couplings involving alkenylboron or organozinc reagents, the stereochemistry of the double bond is generally retained in the final product. libretexts.orgnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Propargyl Ether

The terminal alkyne of the propargyl ether group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govrsc.org It exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov

The reaction proceeds under very mild conditions, often in a variety of solvents including water, and is tolerant of a wide array of functional groups, meaning the aryl bromide moiety remains unaffected. nih.govmdpi.com The copper catalyst, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, facilitates the formation of the triazole ring. researchgate.net This transformation allows for the straightforward covalent linking of the this compound scaffold to any molecule that can be converted into an organic azide (B81097).

| Azide Partner | Copper Source | Reducing Agent | Solvent | Expected Product |

| Benzyl (B1604629) azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 1-Bromo-3-(((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)oxy)benzene |

| Azidoethane | CuI | N/A | THF | 1-Bromo-3-(((1-ethyl-1H-1,2,3-triazol-4-yl)methyl)oxy)benzene |

| 1-Azido-4-nitrobenzene | Cu(OAc)₂ | Sodium Ascorbate | DMF/H₂O | 1-Bromo-3-(((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)oxy)benzene |

| (Azidomethyl)benzene | CuSO₄·5H₂O | Sodium Ascorbate | CH₃CN | 1-Bromo-3-(((1-(phenylmethyl)-1H-1,2,3-triazol-4-yl)methyl)oxy)benzene |

Mechanistic Investigations of the CuAAC Reaction with Aryl Propargyl Ethers

The mechanism of the CuAAC reaction is a well-studied process that deviates significantly from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. nih.govwikipedia.org The copper(I) catalyst is not merely a Lewis acid; it actively participates in the reaction to lower the activation energy and enforce strict regioselectivity. nih.gov The process is understood to be a stepwise pathway rather than a concerted one. nih.gov

The catalytic cycle is generally initiated by the reaction of the terminal alkyne of the aryl propargyl ether with a Cu(I) species to form a copper(I) acetylide intermediate. nih.govbeilstein-journals.org This step is often facilitated by a base, which deprotonates the alkyne's terminal hydrogen, although the coordination to copper significantly lowers its pKa. wikipedia.org The azide then coordinates to the copper center, bringing the two reactive partners into close proximity and a favorable orientation for reaction. nih.gov

More recent and sophisticated mechanistic studies, supported by both experimental and computational data, suggest the involvement of a dinuclear copper intermediate. wikipedia.orgresearchgate.netresearchgate.net In this model, one copper atom binds the acetylide, while a second copper atom serves to activate the azide by coordinating to one of its nitrogen atoms. wikipedia.org The formation of this ternary copper/alkyne/azide complex is considered the rate-determining step, which then proceeds through a six-membered metallacycle intermediate before reductive elimination to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst. researchgate.netresearchgate.net

Exploration of Catalytic Systems and Ligand Effects in Triazole Formation

A variety of catalytic systems have been developed to efficiently generate the active Cu(I) species for the CuAAC reaction. beilstein-journals.org The most common laboratory method involves the in situ reduction of an inexpensive and stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) acetate (B1210297) (Cu(OAc)₂), using a mild reducing agent like sodium ascorbate. wikipedia.orgilacadofsci.comthieme-connect.de Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, though they are more susceptible to oxidation. nih.govresearchgate.net To improve catalyst recovery and simplify purification, heterogeneous catalysts, including copper nanoparticles and copper complexes supported on polymers, have also been successfully employed. researchgate.netnih.gov

Ligands play a pivotal role in the CuAAC reaction by stabilizing the catalytically active Cu(I) oxidation state, preventing disproportionation, and accelerating the reaction rate. beilstein-journals.orgnih.govtcichemicals.com The choice of ligand can have a profound impact on the efficiency of the catalytic system. nih.gov Commonly employed ligands include nitrogen-based chelators like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(triazolylmethyl)amine (TBTA) derivatives, which are known to significantly accelerate the reaction. researchgate.nettcichemicals.comacs.org Other classes of ligands, such as N-heterocyclic carbenes (NHCs) and various phosphines, have also been shown to form highly active catalysts for triazole formation. nih.govacs.org The effectiveness of a given ligand can be dependent on the reaction conditions, including the solvent and the specific substrates involved. nih.govresearchgate.net In some cases, an excess of a strongly coordinating ligand can lead to catalyst inhibition by occupying all available coordination sites on the copper ion. nih.gov

| Copper Source | Additive/Reducing Agent | Typical Ligand | Key Characteristics |

|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None or TBTA | Most common, inexpensive, works well in aqueous media. |

| Cu(OAc)₂ | Sodium Ascorbate | None | Effective system for generating Cu(I) in situ. thieme-connect.de |

| CuI or CuBr | Base (e.g., DIPEA) | PMDETA | Direct use of Cu(I) source, often used in organic solvents. |

| Cu Powder | None | NHC-based ligands | Can serve as a reservoir for the active Cu(I) species. nih.gov |

| Supported Cu NPs | None | None | Heterogeneous, allows for easy catalyst removal and recycling. nih.gov |

Scope and Limitations in Generating 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction is renowned for its exceptional reliability, broad functional group tolerance, and high specificity, making it a premier click reaction. researchgate.nettaylorfrancis.com When reacting this compound with various organic azides, the reaction proceeds with strict regioselectivity to exclusively afford the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgnih.govmdpi.com This high degree of regiocontrol is a key advantage over the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The reaction accommodates a wide array of azide components, including alkyl, aryl, and benzyl azides, with varying electronic properties. researchgate.net

Despite its broad scope, the reaction has notable limitations. The most significant constraint is the requirement for a terminal alkyne; internal alkynes are generally unreactive under standard CuAAC conditions. nih.gov Furthermore, side reactions can occur, particularly with substrates like aryl propargyl ethers. Under certain CuAAC conditions, especially at elevated temperatures, cleavage of the propargylic ether bond can occur, leading to the formation of the corresponding phenol (B47542) (3-bromophenol in this case) as a byproduct. nih.gov Another potential side reaction is the oxidative homo-coupling of the terminal alkyne (Glaser coupling) to form a 1,3-diyne, which consumes the starting material. nih.gov Catalyst efficiency can also be diminished by the oxidation of the active Cu(I) species to the inactive Cu(II) state, a process that is often mitigated by the use of a reducing agent or stabilizing ligands. researchgate.netnih.gov

| Aryl Propargyl Ether | Azide Partner (R-N₃) | Expected Product | General Observations |

|---|---|---|---|

| This compound | Benzyl Azide | 1-Benzyl-4-((3-bromophenoxy)methyl)-1H-1,2,3-triazole | Typically high-yielding and clean reaction. ilacadofsci.com |

| This compound | Phenyl Azide | 1-Phenyl-4-((3-bromophenoxy)methyl)-1H-1,2,3-triazole | Aryl azides are effective coupling partners. mdpi.com |

| This compound | Ethyl 2-azidoacetate | Ethyl 1-((3-bromophenoxy)methyl)-1H-1,2,3-triazole-4-carboxylate | Azides with electron-withdrawing groups react readily. researchgate.net |

| This compound | 1-Azidoadamantane | 1-(1-Adamantyl)-4-((3-bromophenoxy)methyl)-1H-1,2,3-triazole | Sterically bulky azides are generally well-tolerated. thieme-connect.de |

Photoinduced and Alternative CuAAC Methodologies

To address limitations such as long reaction times or the need for potentially toxic additives, several alternative methodologies for conducting the CuAAC reaction have been developed. Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes while maintaining or even improving product yields. beilstein-journals.orgmdpi.com This technique provides rapid and uniform heating, which accelerates the catalytic cycle. mdpi.com

In line with the principles of green chemistry, solvent-free reaction conditions have been explored, which minimize waste and simplify product work-up. mdpi.com These methods often rely on highly active catalyst systems, such as specific copper-carbene complexes, that function efficiently without a bulk solvent. mdpi.com The use of environmentally benign solvents, such as water or glycerol, is another green alternative to traditional organic solvents. nih.govmdpi.com While photoinduced CuAAC reactions exist, often utilizing light to generate the active Cu(I) catalyst from a stable Cu(II) precursor, their specific application to aryl propargyl ethers like this compound is a less commonly documented area compared to thermal and microwave-assisted methods.

Intramolecular Cyclization Reactions

The dual functionality of this compound, possessing both an alkyne and a substituted aryl ring, makes it a suitable precursor for various intramolecular cyclization reactions to construct complex fused-ring systems.

Gold-Catalyzed Carbocyclization and Heterocyclization

Gold catalysts, particularly cationic gold(I) and gold(III) species, are exceptionally effective at activating the carbon-carbon triple bond of propargyl ethers towards nucleophilic attack. nih.govntnu.nofrontiersin.org This property has been exploited for the intramolecular cyclization of aryl propargyl ethers. A notable transformation is the gold-catalyzed oxidation of these substrates to afford chroman-3-ones, a valuable heterocyclic motif. nih.gov This reaction proceeds via gold-catalyzed activation of the alkyne, followed by an intramolecular attack involving the ether oxygen and subsequent rearrangement and oxidation, providing a step-economic route to these heterocycles from readily available phenols. nih.gov The efficiency of such gold-catalyzed transformations is highly dependent on the ligand coordinated to the gold center, with bulky biphenylphosphine ligands often demonstrating superior catalytic activity. nih.gov Depending on the reaction conditions and the specific gold catalyst used, the activated alkyne can undergo either attack by the aryl ring (carbocyclization) or by a heteroatom like the ether oxygen (heterocyclization), allowing for tunable synthetic strategies. ntnu.nofigshare.com

Radical Cyclization Approaches for Annulated Systems

The carbon-bromine bond on the aromatic ring of this compound serves as a synthetic handle for initiating radical cyclization cascades. The generation of an aryl radical at the C3 position can be achieved under standard radical-forming conditions, for example, using tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN). This highly reactive aryl radical can then undergo an intramolecular addition to the tethered propargyl alkyne. This cyclization event is typically regioselective, leading to the formation of a new ring fused to the original benzene (B151609) ring. researchgate.net The resulting vinyl radical intermediate can be subsequently trapped or reduced to furnish a stable annulated product, such as a substituted dihydrobenzofuran derivative. This approach provides a powerful method for constructing polycyclic systems from simple acyclic precursors. researchgate.net

Electroreductive Intramolecular Cyclization Studies

Electroreductive intramolecular cyclization represents a powerful method for forming cyclic compounds by generating a radical anion intermediate from an aryl halide, which then attacks a tethered unsaturated moiety like an alkyne. While specific studies detailing the electroreductive cyclization of this compound are not extensively documented in the reviewed literature, the general mechanism is well-established for related aryl halides. researchgate.net

The proposed pathway would involve the electrochemical reduction of the C-Br bond to form an aryl radical anion. This highly reactive intermediate could then undergo an intramolecular cyclization by attacking the tethered alkyne. Depending on the reaction conditions and the geometry of the transition state, this cyclization could proceed via a 5-exo-dig or a 6-endo-dig pathway. The 5-exo-dig cyclization is generally favored and would lead to the formation of a five-membered ring, specifically a dihydrobenzofuran derivative. Subsequent reduction and protonation of the resulting vinylic radical would yield the final cyclized product. The use of chemical reductants like samarium(II) iodide can also achieve similar radical cyclizations. researchgate.net

Other Key Transformations

Beyond cyclization reactions, the dual functionality of this compound allows for a host of other key chemical transformations at both the benzene core and the propargyl side chain.

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the two existing substituents: the bromine atom and the propargyloxy group. numberanalytics.comlibretexts.org

Bromo Group (-Br): This substituent is deactivating due to its inductive electron-withdrawing effect but acts as an ortho, para-director because of the resonance stabilization of the carbocation intermediate (sigma complex) by its lone pairs. libretexts.org

Propargyloxy Group (-OCH₂C≡CH): As an ether group, it is strongly activating and an ortho, para-director. youtube.com The oxygen atom's lone pairs can donate electron density into the ring via resonance, stabilizing the intermediate carbocation formed during electrophilic attack at the ortho and para positions. youtube.com

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. youtube.com Therefore, electrophilic attack is expected to occur at the positions ortho and para to the strongly activating propargyloxy group, which are C2, C4, and C6. Steric hindrance from the propargyloxy side chain might slightly disfavor attack at the C2 position. The bromine at C1 further deactivates the adjacent C2 and C6 positions, making the C4 position (para to the ether) a highly likely site for substitution.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-nitro-3-(prop-2-yn-1-yloxy)benzene and 1-Bromo-2-nitro-3-(prop-2-yn-1-yloxy)benzene |

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-3-(prop-2-yn-1-yloxy)benzene and 1,2-Dibromo-3-(prop-2-yn-1-yloxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromo-4-(prop-2-yn-1-yloxy)phenyl)ethan-1-one |

While classical nucleophilic aromatic substitution (SNAr) on this compound is unfavorable due to the lack of strong electron-withdrawing groups ortho or para to the bromine, the C-Br bond is highly susceptible to transformation via transition metal-catalyzed cross-coupling reactions. stackexchange.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a base. wikipedia.orglibretexts.org It is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the C1 position. organic-chemistry.orgresearchgate.net

Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgyoutube.comorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This allows for the synthesis of diaryl acetylenes or other complex alkynyl structures.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-1-(prop-2-yn-1-yloxy)benzene |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1-(prop-2-yn-1-yloxy)-3-styrylbenzene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-((3-(Phenylethynyl)phenyl)oxy)prop-2-yne |

The terminal alkyne of the propargyl group is a versatile functional handle that can undergo a variety of selective transformations without affecting the aryl bromide core.

Sonogashira Coupling: As mentioned above, the terminal C-H bond of the alkyne is acidic enough to participate in Sonogashira coupling with other aryl or vinyl halides, providing a route to extend the carbon framework. researchgate.netorganic-chemistry.org

Hydration: In the presence of an acid catalyst, often with a mercury(II) salt, the alkyne can undergo Markovnikov hydration to yield a methyl ketone, specifically 1-(3-bromophenoxy)propan-2-one. researchgate.net Gold-catalyzed hydration is also a modern and efficient method. researchgate.net

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) will yield the corresponding alkene, 1-(allyloxy)-3-bromobenzene. Complete reduction to the alkane, 1-bromo-3-propoxybenzene, can be achieved using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. masterorganicchemistry.com

Nicholas Reaction: The alkyne can be complexed with dicobalt octacarbonyl to form a stable hexacarbonyl dicobalt complex. This complexation stabilizes an adjacent carbocation (the Nicholas cation), allowing for acid-promoted reactions such as the propargylation of various nucleophiles. nih.gov

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Sonogashira Coupling | Ar-X, Pd(0), Cu(I), Base | Internal Alkyne |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |

| Partial Reduction | H₂, Lindlar's Catalyst | Alkene (Allyl ether) |

| Full Reduction | H₂, Pd/C | Alkane (Propyl ether) |

Cascade and Multicomponent Reaction Strategies Leveraging Dual Functionality

The presence of both an aryl bromide and a terminal alkyne in the same molecule makes this compound an ideal substrate for cascade or multicomponent reactions. These strategies allow for the construction of complex polycyclic systems in a single operation by orchestrating a sequence of reactions involving both functional groups. researchgate.net

A well-documented strategy for related ortho-bromoaryl propargyl ethers involves a palladium-catalyzed cascade initiated by the intramolecular insertion of a palladium(0) catalyst into the C-Br bond (oxidative addition), followed by intramolecular carbopalladation across the alkyne tether. nih.govdntb.gov.uaresearchgate.net This generates a new organopalladium intermediate which can then be trapped by a third component in a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling. nih.gov

For the meta-substituted this compound, a similar intramolecular cyclization is less likely due to the unfavorable ring size that would be formed. However, it can readily participate in sequential, one-pot transformations. For example, a Sonogashira coupling could first be performed on the alkyne terminus, followed by the addition of a new catalyst system and reagents to perform a Suzuki coupling at the aryl bromide site, all without isolating the intermediate. Such strategies leverage the differential reactivity of the two functional groups to build molecular complexity efficiently. nsf.gov

Role in Advanced Organic Synthesis and Material Science

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom and a propargyl group on the benzene (B151609) ring allows for a range of selective chemical manipulations. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, while the terminal alkyne is amenable to a different set of transformations, including metal-catalyzed couplings and cycloaddition reactions. This orthogonality is key to its utility as a precursor for intricate molecular frameworks.

The dual reactivity of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is instrumental in the generation of diverse and complex molecular scaffolds. The two primary reaction handles, the aryl bromide and the terminal alkyne, can be addressed in a stepwise manner to introduce different substituents and build elaborate structures.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is a classic substrate for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include the Suzuki-Miyaura coupling with boronic acids to form biaryl compounds, the Sonogashira coupling with other terminal alkynes to create conjugated enynes, and the Buchwald-Hartwig amination for the introduction of nitrogen-based functional groups. nih.gov The Sonogashira reaction, in particular, is a cornerstone of modern organic synthesis for its reliability in forming sp²-sp carbon-carbon bonds under mild conditions. plos.orgnih.gov

Alkyne-Based Transformations: The terminal alkyne of the propargyl group offers a complementary set of reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.gov This reaction allows for the efficient and regiospecific formation of stable 1,2,3-triazole rings, which are valuable isosteres for amide bonds in medicinal chemistry. nih.gov

By combining these reaction types, chemists can rapidly assemble complex molecular architectures. For instance, a Sonogashira coupling can be performed at the aryl bromide position, followed by a CuAAC reaction on the propargyl alkyne, leading to highly functionalized and diverse molecular scaffolds. This sequential approach allows for the controlled introduction of different building blocks, significantly expanding the accessible chemical space from a single precursor. One notable application is in the synthesis of benzofuran (B130515) derivatives, an important heterocyclic motif in many natural products and pharmaceuticals. nih.govsigmaaldrich.com A domino reaction sequence involving an initial intermolecular Sonogashira coupling followed by an intramolecular cyclization can be employed to construct the benzofuran core. sigmaaldrich.com

| Reactive Site | Reaction Type | Coupling Partner | Resulting Structure |

|---|---|---|---|

| Aryl Bromide | Sonogashira Coupling | Terminal Alkyne | Internal Alkyne (Aryl-Alkyne) |

| Aryl Bromide | Suzuki-Miyaura Coupling | Boronic Acid/Ester | Biaryl Compound |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine | Aryl Amine |

| Terminal Alkyne | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097) | 1,4-disubstituted 1,2,3-Triazole |

While specific examples detailing the use of this compound in the total synthesis of a particular natural product are not prominently documented, its structural motifs are highly relevant to this field. The Sonogashira cross-coupling reaction, for which this compound is an ideal substrate, is a widely used method in the synthesis of complex natural products, including pharmaceuticals and organic materials. plos.org The ability to form carbon-carbon bonds under mild conditions makes it suitable for use with sensitive and highly functionalized intermediates common in natural product synthesis. plos.org

Furthermore, the enediyne moiety, which can be constructed using this building block, is a key functional group in a class of potent natural anticancer and anti-infective agents. molport.com These molecules derive their biological activity from the Bergman cyclization of the enediyne core to produce a diradical species capable of cleaving DNA. molport.com The strategic incorporation of a propargyloxy benzene unit allows for the construction of such complex cyclic enediyne systems.

Building Block for Pharmaceutical Scaffolds and Chemical Library Generation

In the realm of medicinal chemistry and drug discovery, this compound serves as a versatile starting material for the creation of novel pharmaceutical scaffolds and the generation of large compound libraries for high-throughput screening.

The concept of "click chemistry" has revolutionized drug discovery by providing a set of reliable, high-yield reactions for rapidly synthesizing large libraries of compounds. nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. lumiprobe.com The terminal alkyne of this compound makes it an excellent substrate for CuAAC, enabling the facile connection of the bromo-phenoxy moiety to a wide variety of azide-containing building blocks. nih.govlumiprobe.com

This modular approach allows medicinal chemists to quickly generate extensive libraries of molecules based on a common 1,2,3-triazole core. nih.gov The stability of the triazole ring and its ability to act as a linker or a pharmacophoric element adds to its appeal. nih.gov Following the click reaction, the still-intact aryl bromide handle can be subjected to a range of palladium-catalyzed cross-coupling reactions, introducing another layer of diversity. This two-stage diversification strategy—first click chemistry, then cross-coupling—is a powerful tool for exploring the chemical space around a particular pharmacophore and optimizing lead compounds.

Molecular probes are essential tools for studying biological processes within living systems. These probes often consist of a recognition element, a signaling unit (like a fluorophore), and a linker. The development of bioorthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native processes, has been crucial for the advancement of molecular probes. wikipedia.org

The alkyne group of this compound makes it an ideal component for constructing such probes. nih.gov It can serve as a versatile linker, connecting a targeting moiety to a reporter tag (e.g., a fluorescent dye or biotin) via the highly efficient and bioorthogonal click reaction with an azide-functionalized partner. nih.govwikipedia.org For example, a fluorescent dye containing an azide group can be "clicked" onto the alkyne of this compound. The resulting molecule, now bearing a fluorescent tag, could then be further elaborated using the aryl bromide handle to attach it to a ligand that binds to a specific protein of interest, enabling visualization of that protein in a cellular context.

Application in Polymer Chemistry and Functional Material Science

The reactivity of the propargyl group also extends to the field of polymer science, where (prop-2-ynyloxy)benzene derivatives are used as monomers or functionalizing agents for advanced materials. researchgate.net The terminal alkyne can participate in polymerization reactions, and the molecule as a whole can act as a thermally reactive end-capping agent. researchgate.net

The synthesis of hyperbranched polytriazoles is one such application. An AB₂-type monomer, containing one alkyne (A) and two azide (B) groups, can be derived from a propargyloxy benzene precursor. The self-polymerization of this monomer via intramolecular click reactions leads to the formation of a highly branched polymer with a three-dimensional dendritic architecture.

Monomer and Cross-linker in the Synthesis of Functional Polymers

The dual reactivity of this compound allows it to function as both a monomer for linear polymers and a cross-linker for creating polymer networks. The terminal alkyne and aryl bromide moieties can participate in various polymerization reactions, leading to materials with tailored properties.

One key polymerization strategy is the thiol-yne reaction , a "click chemistry" process that involves the addition of a thiol to an alkyne. d-nb.inforesearchgate.net This reaction can proceed via a radical-mediated or a nucleophilic mechanism. In the context of this compound, the terminal alkyne can react with dithiol compounds. If the stoichiometry is controlled, a linear polymer can be formed. However, when multifunctional thiols are used, or under conditions that promote further reaction of the resulting vinyl sulfide, extensive cross-linking occurs, leading to the formation of robust polymer networks. nih.govresearchgate.net The presence of the bromoaryl group can further influence the polymer's properties or serve as a handle for subsequent modifications.

The following table summarizes the potential polymerization reactions involving this compound:

| Polymerization Method | Reactive Group(s) Utilized | Resulting Polymer Architecture | Potential Properties |

| Thiol-yne Polymerization | Terminal Alkyne | Linear or Cross-linked | High refractive index, thermal stability |

| Sonogashira Polycondensation | Terminal Alkyne & Aryl Bromide | Linear Conjugated Polymer | Optoelectronic activity, fluorescence |

Precursor for Dendrimers and Supramolecular Assemblies

The distinct reactivity of the alkyne and aryl bromide groups makes this compound an attractive candidate for the synthesis of dendrimers and complex supramolecular structures. Dendrimers are highly branched, well-defined macromolecules with a central core, repeating units, and terminal functional groups.

The synthesis of dendrimers often relies on highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govresearchgate.net In a convergent or divergent dendrimer synthesis strategy, the propargyl ether group of this compound can react with azide-functionalized molecules to form stable triazole linkages. The bromoaryl group can then be used in subsequent steps to attach the growing dendron to a core or to introduce other functionalities. For instance, a dendron could be constructed using the alkyne functionality, and in the final step, a palladium-catalyzed coupling reaction could attach these dendrons to a multivalent core bearing appropriate coupling partners.

The ability of the propargyl ether moiety to participate in hydrogen bonding and π-stacking interactions also makes it a useful component in the design of supramolecular assemblies. These are complex chemical systems held together by non-covalent intermolecular forces. The specific geometry and electronic properties of this compound can direct the self-assembly of molecules into well-ordered, functional supramolecular architectures.

Development of Novel π-Functional Materials and Conjugated Systems

The development of novel π-functional materials, which possess unique electronic and optical properties, is a significant area of research in material science. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often involves the creation of extended π-conjugated systems.

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgscielo.org.mxresearchgate.net This reaction is ideally suited for the polymerization of monomers like this compound. Through a polycondensation reaction, the bromo group of one monomer reacts with the alkyne group of another, leading to the formation of poly(phenylene ethynylene) (PPE) derivatives. researchgate.netresearchgate.net These polymers are known for their high thermal stability, photoluminescence, and semiconducting properties.

The general scheme for the Sonogashira polycondensation of this compound is as follows:

n Br-Ar-OCH₂C≡CH → [-Ar-OCH₂C≡C-]n + (n-1) HBr (where Ar = 3-bromophenyl)

The properties of the resulting conjugated polymer can be tuned by co-polymerization with other monomers or by post-polymerization modification of the polymer backbone.

Contributions to Combinatorial Chemistry Methodologies for Rapid Library Construction

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of chemical compounds, which can then be screened for biological activity or other desired properties. The development of robust and versatile building blocks is crucial for the success of combinatorial synthesis.

This compound, with its two orthogonally reactive functional groups, is an excellent scaffold for the construction of chemical libraries. The aryl bromide and terminal alkyne can be sequentially functionalized using a variety of chemical transformations. For example, the aryl bromide can undergo Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce a diverse range of substituents. Subsequently, the terminal alkyne can be modified through Sonogashira coupling, "click" chemistry, or other alkyne-specific reactions. nih.govnih.govwhiterose.ac.uk

This sequential and orthogonal reactivity allows for the generation of a large number of distinct compounds from a single, versatile starting material. The ability to introduce diversity at two different points in the molecule significantly expands the accessible chemical space, increasing the probability of discovering compounds with desired properties.

Theoretical and Computational Investigations

Electronic Structure and Reactivity Modeling of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

The bromine substituent primarily exerts an electron-withdrawing inductive effect due to its high electronegativity, which polarizes the carbon-bromine bond. This effect can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The propargyloxy group (-O-CH2-C≡CH) introduces both inductive and resonance effects. The ether oxygen can donate lone-pair electron density to the aromatic ring via the resonance effect, while also exerting an inductive pull. Computational studies on related aryl propargyl ethers have utilized methods like Density Functional Theory (DFT) to investigate the projected density of states (PDOS), revealing how the electronic structure is modified upon functionalization or interaction with other species. researchgate.net

Modeling the reactivity of this compound involves identifying sites susceptible to nucleophilic or electrophilic attack. The terminal alkyne proton is acidic and can be removed by a base, initiating reactions at the propargylic position. The electron-rich triple bond and aromatic ring are potential sites for electrophilic addition and substitution, respectively. The bromine atom can participate in metal-catalyzed cross-coupling reactions.

Table 1: Key Electronic and Structural Features of this compound

| Feature | Description | Computational Insight |

|---|---|---|

| Molecular Formula | C₉H₇BrO | Confirmed by mass spectrometry and elemental analysis. sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 211.06 g/mol | Calculated from atomic masses. sigmaaldrich.comsigmaaldrich.com |

| XlogP (Predicted) | 2.7 | A calculated measure of lipophilicity, suggesting moderate solubility in nonpolar solvents. uni.lu |

| Monoisotopic Mass | 209.96803 Da | Precise mass used for high-resolution mass spectrometry. uni.lu |

| Key Functional Groups | Phenyl, Bromo, Ether, Alkyne | Each group contributes unique electronic and steric properties influencing overall reactivity. |

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The flexibility of the propargyloxy side chain in this compound allows it to adopt various conformations (rotamers). Conformational analysis, often performed using computational methods, seeks to identify the most stable three-dimensional arrangements of the molecule.

Studies on analogous molecules, such as propargyl ethyl ether, have used vibrational spectroscopy and computational models to analyze conformational preferences. rsc.org For the propargyloxy group, key rotations occur around the C(aryl)-O, O-CH₂, and CH₂-C≡ bonds. The orientation of the propargyl group relative to the benzene (B151609) ring can be described as gauche or trans. Computational studies indicate that for similar ethers, specific rotameric forms are dominant in different phases (gas, liquid, solid), with energy differences of a few kilocalories per mole. rsc.org For this compound, the most stable conformer would likely seek to minimize steric hindrance between the side chain and the ring protons, while optimizing electronic interactions.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound and its derivatives over time. scielo.br MD simulations track the trajectories of atoms and molecules by integrating Newton's equations of motion, providing insights into conformational flexibility, stability, and intermolecular interactions. scielo.br Such simulations are particularly valuable for understanding how derivatives of this compound might interact with larger systems, such as biological macromolecules or material surfaces.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of complex organic reactions. researchgate.net These calculations can map out entire potential energy surfaces, identify intermediates, and calculate the activation energies associated with transition states.

A key transformation for aryl propargyl ethers is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement. DFT calculations have been used to investigate the mechanism of this reaction in detail for model aryl propargyl ether systems. researchgate.net The calculations show that the reaction proceeds through a concerted, pericyclic transition state where the C-O bond breaks and a new C-C bond forms simultaneously. The activation energy barrier for this key step has been calculated to be approximately 37.9 kcal/mol in a solvent phase model, a value consistent with the high temperatures often required experimentally. researchgate.net Subsequent steps, such as proton transfer to restore aromaticity, also have their own transition states and associated energy barriers that can be computationally determined. researchgate.net

Table 2: Calculated Activation Energies for Aryl Propargyl Ether Claisen Rearrangement (DFT Model)

| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | TS1 | 37.9 | The key bond-forming/breaking step leading to a non-aromatic intermediate. researchgate.net |

| Intermolecular Proton Transfer | TS2-2 | 33.6 | A subsequent step where a proton is transferred to restore the aromatic ring, often involving a solvent or other molecule. researchgate.net |

| Intramolecular Proton Transfer | TS2-1 | 52.1 | An alternative, higher-energy pathway for proton transfer within the same molecule. researchgate.net |

Data based on a model aryl propargyl ether system calculated using DFT with a PCM solvent model. researchgate.net

By comparing the calculated energy barriers of different possible reaction pathways, computational chemistry can predict which pathway is more favorable and thus determine the reaction's selectivity. For the Claisen rearrangement of aryl propargyl ethers, computational studies have compared the energy profiles for intramolecular versus intermolecular proton transfer steps following the initial rearrangement. researchgate.net The results indicate that the intermolecular pathway has a significantly lower activation barrier (33.6 kcal/mol) compared to the intramolecular pathway (52.1 kcal/mol), suggesting that the former is the more likely mechanism, especially in the presence of a suitable proton shuttle. researchgate.net Such predictions are crucial for optimizing reaction conditions to favor the formation of a desired product.

In Silico Design of Derivatives for Targeted Synthetic Pathways and Applications

In silico (computational) design is a modern approach used to create novel molecules with desired properties before their synthesis. This strategy uses computational tools to predict the characteristics of hypothetical derivatives of a lead compound like this compound.

The process often involves:

Scaffold Hopping and Functionalization: Starting with the core structure, various functional groups can be computationally added or modified on the aromatic ring or the alkyne terminus.

Property Prediction: Quantum chemical methods can be used to calculate key properties of these virtual derivatives, such as electronic characteristics (e.g., HOMO-LUMO gap), steric profiles, and reactivity indices. semanticscholar.org

Docking and Simulation: For applications in materials science or medicinal chemistry, derivatives can be docked into the active site of a protein or simulated on a surface to predict binding affinity and interaction modes. semanticscholar.orgnih.gov This helps in selecting candidates with high potential for a specific function.

For this compound, derivatives could be designed to tune its reactivity in polymerization reactions, alter its binding properties for use as a chemical probe, or modify its utility as a building block in the synthesis of complex organic molecules. mdpi.com For example, adding electron-donating or withdrawing groups to the benzene ring could modulate the rate and regioselectivity of subsequent reactions, a hypothesis that can be rapidly tested through computation before committing to laboratory synthesis.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The conventional synthesis of aryl propargyl ethers, including 1-bromo-3-(prop-2-yn-1-yloxy)benzene, often relies on the Williamson ether synthesis. This method involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. plos.orgsemanticscholar.org Although effective, this approach can exhibit low atom economy due to the generation of stoichiometric salt byproducts. primescholars.comrsc.org Consequently, future research is increasingly focused on developing greener and more atom-economical synthetic alternatives. primescholars.comrsc.org

A promising area of investigation is the development of catalytic methods that circumvent the need for stoichiometric bases, thereby minimizing waste. For instance, transition-metal-catalyzed C-O coupling reactions could offer a more direct and efficient pathway. Furthermore, the exploration of renewable starting materials and environmentally benign solvents will be pivotal in aligning the synthesis of this compound with the principles of green chemistry. rsc.org The concept of atom economy, which advocates for maximizing the incorporation of all materials used in the process into the final product, will serve as a crucial metric in the development of these novel synthetic strategies. primescholars.comrsc.org

Table 1: Comparison of Synthetic Route Efficiency

| Synthetic Route | Key Features | Atom Economy | Sustainability |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol + Propargyl Bromide + Base | Low | Generates salt waste |

| Catalytic C-O Coupling | Phenol + Propargyl Alcohol/Ester + Catalyst | Potentially High | Reduces stoichiometric waste |

Exploration of Novel Catalytic Systems and Reagents for Enhanced Reactivity and Selectivity

The dual functionality of this compound provides a versatile platform for a wide array of catalytic transformations. The development of innovative catalytic systems is crucial for unlocking new reactivity and achieving superior levels of selectivity. For the aryl bromide moiety, ongoing advancements in palladium, copper, and nickel catalysis for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations will facilitate the efficient construction of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. sciencedaily.com A primary challenge lies in the creation of catalysts that are not only highly active but also operate under mild conditions, exhibit broad functional group tolerance, and are readily recoverable and reusable. sciencedaily.com

Regarding the propargyl group, research into novel catalysts for reactions like click chemistry, cyclizations, and various addition reactions will broaden its synthetic utility. sci-hub.se Catalysts based on gold, copper, and ruthenium have demonstrated considerable promise in activating the alkyne functionality for diverse transformations. sci-hub.senih.gov A significant breakthrough would be the development of dual-catalytic systems capable of selectively activating either the aryl bromide or the propargyl group in a controlled fashion, thereby enabling one-pot, multi-step synthetic sequences. semanticscholar.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The adaptation of synthetic routes for this compound and its derivatives to automated and flow chemistry platforms is a significant avenue for future development. nih.gov Flow chemistry presents numerous advantages over conventional batch processing, including enhanced safety, improved heat and mass transfer, and the capability to conduct reactions under elevated pressures and temperatures. akjournals.comresearchgate.netvapourtec.com For reactions involving aryl halides, flow chemistry can accelerate the optimization of reaction conditions and support the generation of compound libraries for applications in drug discovery and materials science. akjournals.comacs.org

Automated synthesis platforms, which merge robotics with artificial intelligence-driven reaction planning, have the potential to expedite the discovery of new synthetic pathways and the optimization of established ones. youtube.com By integrating synthesis and purification steps, these platforms can dramatically reduce the time required to produce complex molecules. nih.gov The development of robust and dependable flow and automated methods for the synthesis and functionalization of this compound will be instrumental for its use in high-throughput screening and large-scale manufacturing. youtube.com

Expansion of Reaction Scope for the Construction of Unique Molecular Architectures

This compound serves as a versatile precursor for the construction of a diverse range of molecular architectures. nih.gov Future research endeavors will aim to expand its reaction scope to create novel and intricate structures. The presence of both the aryl bromide and propargyl ether functionalities allows for sequential or tandem reactions to assemble polycyclic and macrocyclic systems. For instance, an initial cross-coupling reaction at the aryl bromide position could be followed by an intramolecular cyclization involving the propargyl moiety.

Moreover, the propargyl group can engage in a variety of transformations, including cycloadditions, transition-metal-catalyzed couplings, and rearrangements, to afford a wide array of heterocyclic and carbocyclic scaffolds. sci-hub.seresearchgate.net The investigation of multicomponent reactions utilizing this building block could also facilitate the rapid assembly of complex molecules from simpler starting materials. mdpi.com The ability to access unique regions of chemical space through the inventive application of this bifunctional reagent will be a significant driver of future research.

Addressing Challenges in Stereochemical Control and Regioselectivity for Complex Target Structures

As synthetic targets grow in complexity, the precise control of stereochemistry and regioselectivity becomes increasingly critical. researchgate.net In reactions involving the propargyl group of this compound, such as additions to the alkyne or cyclization processes, the formation of new stereocenters is a common outcome. oup.com A substantial challenge is the development of methodologies that afford high levels of stereocontrol, leading to the selective synthesis of a single stereoisomer. youtube.com This can be accomplished through the application of chiral catalysts, auxiliaries, or reagents. researchgate.net

Regioselectivity is another crucial consideration, especially in reactions where multiple reactive sites exist. For instance, in electrophilic additions to the propargyl group or in cross-coupling reactions of polysubstituted aromatic rings, directing the formation of the new bond to the desired position is essential. libretexts.org The design of highly selective catalysts and reaction conditions capable of discriminating between different reactive sites within a molecule will be a key focus of future research. oup.com Overcoming these challenges in stereochemical and regiochemical control is imperative for the successful application of this compound in the total synthesis of complex natural products and pharmaceutical agents. youtube.com

Q & A

Q. What are the most reliable synthetic routes for 1-Bromo-3-(prop-2-yn-1-yloxy)benzene?

The synthesis typically involves bromination of a phenol derivative followed by propargylation . For example:

- Step 1 : Bromination of 3-(prop-2-yn-1-yloxy)phenol using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Step 2 : Propargylation via alkylation of the phenolic oxygen with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR Spectroscopy : Distinct ¹H NMR peaks for aromatic protons (δ 6.8–7.5 ppm), propargyl protons (δ 2.5–3.5 ppm), and the ethynyl proton (δ ~2.1 ppm). ¹³C NMR reveals signals for the aromatic carbons (100–150 ppm) and the sp-hybridized carbons (~70–90 ppm) .

- X-ray Crystallography : Programs like SHELXL or ORTEP (via WinGX) can resolve the spatial arrangement of the bromine and propargyloxy groups .

Q. What are the primary reaction pathways for this compound?

- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing propargyloxy group activates the benzene ring, enabling bromine displacement by nucleophiles (e.g., amines, thiols) under mild conditions .

- Sonogashira Coupling : The ethynyl group can undergo cross-coupling with aryl halides using Pd/Cu catalysts to form conjugated alkynes .

Advanced Research Questions

Q. How do computational models explain the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations reveal that the ortho position to the propargyloxy group is most electrophilic due to resonance and inductive effects. This aligns with experimental observations of preferential substitution at the ortho position in SNAr reactions .

Q. What strategies mitigate competing side reactions during catalytic coupling?

- Optimized Catalytic Systems : Use Pd(PPh₃)₄ with CuI co-catalysts to suppress homocoupling of the ethynyl group.

- Solvent Control : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing transition states .

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. The bromine atom can be replaced with pharmacophores (e.g., azides, amines) to generate derivatives for kinase inhibition or antibacterial activity screening. The ethynyl group enables "click chemistry" for bioconjugation .

Q. How does the propargyloxy group influence photophysical properties in material science?

The ethynyl moiety enhances π-conjugation , making the compound a candidate for organic semiconductors or fluorescent probes. UV-Vis spectroscopy shows absorption bands at ~250–300 nm, correlating with extended conjugation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.